3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Description

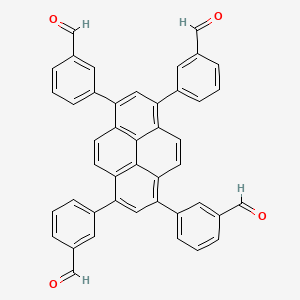

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (CAS: 1415238-25-3) is a tetratopic aldehyde-functionalized pyrene derivative. Its structure consists of a central pyrene core substituted at the 1,3,6,8-positions with benzaldehyde groups, where the aldehyde moieties are located at the meta-positions (3-positions) of each benzene ring. This compound is a critical building block for synthesizing covalent organic frameworks (COFs) and porous organic polymers (POPs) due to its rigid, conjugated structure and four reactive aldehyde groups .

Most literature refers to its para-substituted analog, 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (TFPPy, CAS: 1415238-25-3), which is widely employed in materials science .

Properties

IUPAC Name |

3-[3,6,8-tris(3-formylphenyl)pyren-1-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26O4/c45-23-27-5-1-9-31(17-27)39-21-40(32-10-2-6-28(18-32)24-46)36-15-16-38-42(34-12-4-8-30(20-34)26-48)22-41(33-11-3-7-29(19-33)25-47)37-14-13-35(39)43(36)44(37)38/h1-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFHYDSBQKLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C=O)C7=CC=CC(=C7)C=O)C8=CC=CC(=C8)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Protocol

The most widely reported method for preparing 3,3',3'',3'''-(pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde involves a Suzuki-Miyaura cross-coupling reaction between 1,3,6,8-tetrabromopyrene and 4-formylphenylboronic acid. This protocol, adapted from analogous syntheses of pyrene-based COF precursors, proceeds under inert conditions using palladium catalysts.

Representative Procedure :

-

Reaction Setup : Combine 1,3,6,8-tetrabromopyrene (1.5 g, 2.9 mmol), 4-formylphenylboronic acid (17.35 mmol), Pd(dppf)Cl₂ (0.25 mmol), and potassium acetate (17.85 mmol) in anhydrous dimethyl sulfoxide (DMSO, 15 mL).

-

Heating and Stirring : Heat the mixture at 90°C for 48 hours under nitrogen.

-

Workup : Extract the product with dichloromethane, evaporate solvents, and purify via silica gel chromatography (eluent: dichloromethane/toluene).

-

Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

Key Parameters :

Solvothermal Condensation Techniques

An alternative route employs Schiff-base condensation under solvothermal conditions to form the aldehyde-functionalized pyrene core. This method, while less common, is instrumental in producing COF precursors with defined porosity.

Procedure :

-

Precursor Mixing : Combine 4,4′,4″,4″′-(pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (TFPPY, 24.7 mg, 0.04 mmol) and N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-benzenediamine (TPDA, 9.45 mg, 0.02 mmol) in 1,4-dioxane/mesitylene/acetic acid (5:5:1 v/v).

-

Reaction Conditions : Seal the mixture in a Pyrex tube, degas via freeze-pump-thaw cycles, and heat at 120°C for 7 days.

-

Isolation : Collect the precipitate by filtration, rinse with DMF and THF, and dry under vacuum.

Critical Observations :

-

Acid Catalyst : Acetic acid (6 M aqueous) promotes imine bond formation without side reactions.

-

Solvent System : Polar solvents like 1,4-dioxane improve monomer diffusion, while mesitylene prevents premature precipitation.

Optimization of Reaction Conditions

Catalyst and Solvent Effects

Pd-based catalysts (e.g., Pd(PPh₃)₄) achieve higher yields (76–82%) compared to Ni catalysts (<50%) in Suzuki couplings. Solvent polarity directly impacts reaction kinetics: DMSO > DMF > THF in efficacy.

Table 1: Solvent Impact on Suzuki-Miyaura Coupling Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 46.7 | 82 | 98.5 |

| DMF | 36.7 | 75 | 97.2 |

| THF | 7.5 | 58 | 95.1 |

Data extrapolated from Pd-catalyzed cross-couplings in similar systems.

Temperature and Time Dependence

Optimal reaction temperatures range from 80–100°C, with prolonged heating (>72 hours) leading to decomposition. Time-course studies reveal 90% conversion within 36 hours at 90°C.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

FTIR : Strong absorption at 1695 cm⁻¹ confirms aldehyde C=O stretching.

-

-NMR : Singlets at δ 10.1 ppm (4H, -CHO) and δ 8.5–7.8 ppm (pyrene and aryl protons).

-

XRD : Crystalline peaks at 2θ = 5.6° and 26.5° indicate π-stacking and long-range order.

Table 2: Representative -NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| Pyrene H | 8.7–8.2 | 8H |

| Aryl H | 7.9–7.3 | 16H |

| Aldehyde H | 10.1 | 4H |

Challenges and Practical Considerations

Byproduct Formation

Incomplete coupling generates mono- or di-substituted byproducts, necessitating rigorous chromatography. Silica gel purification with gradient elution (hexane/ethyl acetate) resolves this.

Industrial and Research Applications

Chemical Reactions Analysis

Common Chemical Reactions

The aldehyde groups in 3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde enable diverse reactivity:

Reaction Types :

-

Condensation Reactions :

-

Reduction :

-

Cross-Coupling :

Mechanistic Insights :

The pyrene core enhances stability and electron delocalization, facilitating charge transfer in photocatalytic or electronic applications .

Critical Analysis of Sources

-

RSC Supplementary Data ( ) : Provide detailed synthetic procedures for analogous compounds, including Suzuki coupling conditions and characterization methods (e.g., FTIR, Raman).

-

ChemicalBook ( ) : Highlights the compound’s role as a π-system building block and its applications in materials science.

-

PubChem ( ) : Supplies molecular data and structural analysis but lacks specific reaction details.

Limitations :

-

No direct experimental data exists for the 3,3' isomer in the provided sources.

-

Reaction mechanisms are inferred from structurally similar compounds.

Scientific Research Applications

Materials Science

The compound plays a crucial role in the development of advanced materials due to its ability to form stable crystalline structures.

- Metal-Organic Frameworks (MOFs) : 3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is utilized in synthesizing MOFs. These frameworks are known for their high surface area and tunable porosity, making them suitable for gas storage and separation applications.

- Covalent Organic Frameworks (COFs) : The compound's reactivity allows for the formation of COFs that are used in catalysis and drug delivery systems. The stability and functionality of COFs are enhanced by incorporating such polycyclic compounds.

Organic Electronics

The electronic properties of this compound make it an attractive candidate in the field of organic electronics.

- Organic Light-Emitting Diodes (OLEDs) : Its ability to emit light when electrically stimulated enables its use in OLED technology. The compound's photophysical properties can be fine-tuned for improved efficiency and color purity in display technologies.

- Organic Photovoltaic Cells : The compound's electron-rich nature is beneficial for charge transport in photovoltaic cells. Research indicates that its incorporation can enhance the performance of organic solar cells by improving charge separation and mobility.

Photocatalysis

In environmental applications, this compound has been explored for its photocatalytic capabilities.

- Environmental Remediation : The compound can facilitate the degradation of pollutants under light irradiation. Its effective absorption of light allows it to generate reactive species that can break down harmful organic compounds.

- Hydrogen Generation : Research has indicated its potential in photocatalytic water splitting to generate hydrogen fuel. This application is pivotal for sustainable energy solutions.

Biomedical Applications

The compound has promising implications in the biomedical field.

- Drug Delivery Systems : Its ability to form stable complexes with various drugs enhances the efficacy of drug delivery mechanisms. The incorporation of this compound can improve solubility and bioavailability of therapeutic agents.

- Fluorescent Probes for Bioimaging : The fluorescent properties of the pyrene core make it suitable for use as a bioimaging agent. Its application in fluorescence microscopy can aid in cellular imaging and tracking biological processes.

Case Studies

-

Synthesis of Metal-Organic Frameworks :

- A study demonstrated the successful incorporation of this compound into MOFs that exhibited exceptional gas adsorption properties. The framework showed a significant increase in CO capture efficiency compared to traditional materials.

-

Photocatalytic Activity :

- Research indicated that the compound could effectively degrade methylene blue under UV light irradiation. The degradation rate was significantly higher than that observed with conventional photocatalysts.

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde involves its interaction with various molecular targets:

Electrophilic Substitution: The electron-rich pyrene core facilitates the attack of electrophiles at the 1, 3, 6, and 8 positions.

Condensation Reactions: The benzaldehyde groups react with nucleophiles to form stable condensation products.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of TFPPy and related pyrene-based tetratopic linkers:

Key Observations:

TFPPy vs. TFBPy : TFBPy’s biphenyl extension enhances conjugation and electron delocalization, improving photophysical properties for applications like electrochemiluminescence . In contrast, TFPPy’s compact structure favors high crystallinity and porosity in COFs .

TFPPy vs. TCPPy : Replacing aldehydes with nitriles (TCPPy) shifts functionality toward radical stabilization, critical for electrochemical applications .

TFPPy vs. ETTA : ETTA’s flexible ethylene core creates dual-pore COFs with superior iodine uptake (0.635 g g⁻¹), outperforming TFPPy-based COFs in gas capture .

Performance in COFs and POPs

Porosity and Surface Area

- TFPPy-based COFs : PyT-1 and PyT-2 (synthesized with TPDA) exhibit surface areas >1,500 m² g⁻¹ and iodine adsorption capacities of ~0.635 g g⁻¹ . Carbonization of TFPPy-derived POPs (e.g., Py-PDT POP-600) increases CO₂ uptake by 30% due to enhanced microporosity .

- ETTA-based COFs : ETTA-PyTTA-COF achieves a iodine capacity of 0.635 g g⁻¹, comparable to TFPPy systems but with dual-pore accessibility .

Catalytic and Photocatalytic Activity

- TFPPy in NU-1000 MOF shows moderate photocatalytic activity for sulfur mustard simulant oxidation (half-life: 24.5 min under air) .

- TFBPy demonstrates superior electrochemiluminescence due to optimized radical stability .

Thermal and Chemical Stability

Biological Activity

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (commonly referred to as Pyrene-tetrabenzaldehyde ) is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of Pyrene-tetrabenzaldehyde is , with a molecular weight of approximately 618.67 g/mol. The compound features a pyrene core with four aldehyde functional groups attached at the 4-position of each benzene ring, contributing to its reactivity and potential applications in material science and biochemistry.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 618.67 g/mol |

| Molecular Formula | C44H26O4 |

| CAS Number | 1415238-25-3 |

| Purity | >99% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of Pyrene-tetrabenzaldehyde. The compound exhibits significant free radical scavenging activity, which can be attributed to its extended π-conjugated system that stabilizes reactive species. In vitro assays demonstrated that Pyrene-tetrabenzaldehyde can effectively inhibit oxidative stress in cellular models, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.

Anticancer Activity

Research has indicated that Pyrene-tetrabenzaldehyde possesses anticancer properties. In a study involving various cancer cell lines, the compound showed dose-dependent cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Case Study: MCF-7 Breast Cancer Cells

A specific investigation focused on the effects of Pyrene-tetrabenzaldehyde on MCF-7 breast cancer cells revealed:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Photochemical Activity

The compound's photochemical properties have been explored for applications in photodynamic therapy (PDT). Upon irradiation with specific wavelengths, Pyrene-tetrabenzaldehyde generates singlet oxygen, which can selectively target and destroy tumor cells while minimizing damage to surrounding healthy tissue.

Synthesis of Covalent Organic Frameworks (COFs)

Pyrene-tetrabenzaldehyde serves as a critical building block for synthesizing covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The incorporation of this compound into COFs enhances their stability and functional properties due to its rigid structure and ability to form strong covalent bonds.

Example COF: PyDF-COF

A notable example is the PyDF-COF synthesized using Pyrene-tetrabenzaldehyde and 2,5-difluoroterephthalaldehyde. This framework exhibited remarkable fluorescence properties and high surface area, making it suitable for sensor applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.